BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran family This compound is characterized by the presence of a benzofuran core, a bromophenyl sulfonyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the benzofuran core using 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzofuran core can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the benzofuran core.
Reduction: Reduced derivatives of the benzofuran core.
Hydrolysis: Benzyl alcohol and the corresponding carboxylic acid.
Scientific Research Applications
BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of sulfonyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their function. The benzofuran core may also interact with DNA or other cellular components, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Benzyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of the bromophenyl group, which can participate in specific substitution reactions that other similar compounds cannot. This makes it a valuable compound for developing new chemical entities with unique properties .
Properties
Molecular Formula |
C23H18BrNO5S |
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Molecular Weight |
500.4 g/mol |
IUPAC Name |
benzyl 5-[(4-bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H18BrNO5S/c1-15-22(23(26)29-14-16-5-3-2-4-6-16)20-13-18(9-12-21(20)30-15)25-31(27,28)19-10-7-17(24)8-11-19/h2-13,25H,14H2,1H3 |
InChI Key |
BPNCZZBFXRDKRV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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